BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE
Overview
Description
1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane is a chemical compound with the molecular formula C12H26O3. It is also known by other names such as Ether, bis(2-butoxyethyl), Bis(2-butoxyethyl) ether, and Dibutyl carbitol . This compound is characterized by its unique structure, which includes two butoxyethyl groups connected by an oxygen atom.
Preparation Methods
The synthesis of 1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions. In biology, it can be used as a medium for cell culture and other biological assays. . In industry, it is used as a solvent in the production of paints, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane involves its ability to interact with various molecular targets and pathways. Its unique structure allows it to form hydrogen bonds and other interactions with different molecules, facilitating its role as a solvent and reagent in various chemical and biological processes .
Comparison with Similar Compounds
1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane can be compared with other similar compounds such as diethylene glycol dibutyl ether and diethylene glycol dimethyl ether . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane lies in its specific combination of butoxyethyl groups and its ability to act as a versatile solvent and reagent in various applications.
Properties
IUPAC Name |
1-[2-(2-butylsulfonylethoxy)ethylsulfonyl]butane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5S2/c1-3-5-9-18(13,14)11-7-17-8-12-19(15,16)10-6-4-2/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDZQFKIWDFJSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCOCCS(=O)(=O)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.